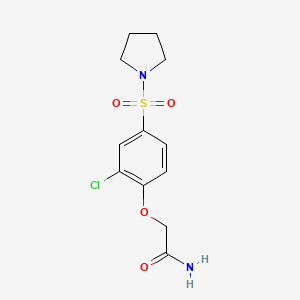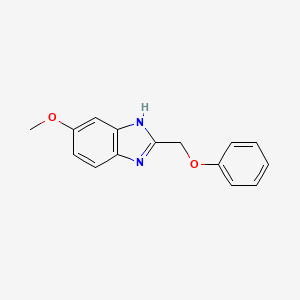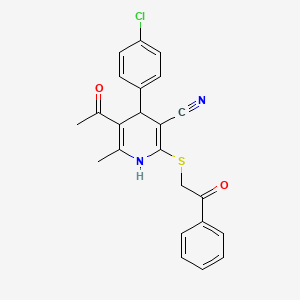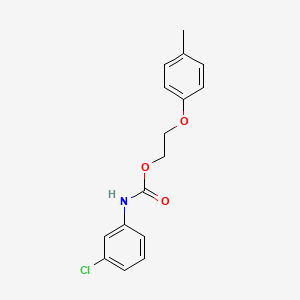![molecular formula C20H26N2O4S B5122071 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide](/img/structure/B5122071.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a diethylsulfamoyl group, a methoxy group, and two methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide typically involves the reaction of 5-(diethylsulfamoyl)-2-methoxyaniline with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide can be compared with other similar compounds, such as:
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4,5-triethoxybenzamide
- N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide
These compounds share similar structural features but differ in the nature and position of substituents on the benzamide core
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-6-22(7-2)27(24,25)17-10-11-19(26-5)18(13-17)21-20(23)16-9-8-14(3)15(4)12-16/h8-13H,6-7H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHTXFSDWWFYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide](/img/structure/B5121994.png)
![3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole](/img/structure/B5122003.png)
![2-chloro-N-[(pyridin-3-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5122004.png)


![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5122037.png)


![(5E)-1-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5122061.png)
![5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B5122064.png)
![(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5122073.png)
![N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-piperidin-1-ylethanamine](/img/structure/B5122081.png)
